molecular formula C10H16ClN5S B13112839 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine CAS No. 55921-71-6

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine

Cat. No.: B13112839
CAS No.: 55921-71-6
M. Wt: 273.79 g/mol
InChI Key: ILNSRQWEUTXPPQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine is a chemical compound with the molecular formula C10H16ClN5S. It is known for its unique structure, which includes a piperazine ring attached to a pyrimidine core, along with chloro, methylamino, and methylthio substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine typically involves the reaction of 4-chloro-2-methylamino-5-methylthio-pyrimidine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylamino-5-methylthio-pyrimidine
  • 4-Chloro-2-methylamino-5-methylthio-6-piperazine

Uniqueness

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine is unique due to its combination of functional groups and the presence of both a piperazine ring and a pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine (CAS No. 55921-71-6) is a synthetic compound characterized by a unique structure that includes a piperazine ring and a pyrimidine core. Its molecular formula is C10H16ClN5S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

PropertyDetails
Molecular Formula C10H16ClN5S
Molecular Weight 247.78 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The compound has been shown to exhibit:

  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurochemical signaling pathways.

Pharmacological Properties

Research indicates that this compound possesses a range of pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may have efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations into its potential as an anticancer agent have shown promise, particularly in targeting specific cancer cell lines.
  • Psychotropic Effects : Similar compounds have demonstrated tranquilizing and antipsychotic effects, suggesting potential applications in treating neurological disorders.

Study on Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity against these cancer cell lines.

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, the compound was tested against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Comparative Analysis with Related Compounds

This compound has been compared with other piperazine-containing pyrimidines to assess its unique properties:

CompoundBiological Activity
4-Chloro-2-methylamino-pyrimidineModerate antimicrobial activity
4-Chloro-2-(methylthio)pyrimidineStronger anticancer effects
4-Chloro-6-(dimethylamino)pyrimidinePotent enzyme inhibition

The comparisons highlight the distinct biological profiles of these compounds, with this compound showing a balanced profile of antimicrobial and anticancer activities.

Properties

IUPAC Name

4-chloro-N-methyl-5-methylsulfanyl-6-piperazin-1-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5S/c1-12-10-14-8(11)7(17-2)9(15-10)16-5-3-13-4-6-16/h13H,3-6H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNSRQWEUTXPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971348
Record name 6-Chloro-N-methyl-5-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55921-71-6
Record name Pyrimidine, 4-chloro-2-methylamino-5-methylthio-6-piperazino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055921716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-N-methyl-5-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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